molecular formula C15H9N3O6 B11964041 2-Acetamido-3,7-dinitro-9-fluorenone CAS No. 100964-96-3

2-Acetamido-3,7-dinitro-9-fluorenone

Cat. No.: B11964041
CAS No.: 100964-96-3
M. Wt: 327.25 g/mol
InChI Key: AAGDPOKIFBYAMI-UHFFFAOYSA-N
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Description

2-Acetamido-3,7-dinitro-9-fluorenone is a chemical compound with the molecular formula C15H9N3O6 and a molecular weight of 327.255 g/mol It is a derivative of fluorenone, characterized by the presence of acetamido and dinitro functional groups at specific positions on the fluorenone core

Preparation Methods

The synthesis of 2-Acetamido-3,7-dinitro-9-fluorenone typically involves multiple steps, starting from fluorenone derivatives. One common synthetic route includes the nitration of fluorenone to introduce nitro groups at the 3 and 7 positions, followed by the acetamidation of the resulting dinitrofluorenone . The reaction conditions often involve the use of strong acids like nitric acid for nitration and acetic anhydride for acetamidation. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

2-Acetamido-3,7-dinitro-9-fluorenone undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for acetamidation, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-Acetamido-3,7-dinitro-9-fluorenone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetamido-3,7-dinitro-9-fluorenone involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The acetamido group may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

2-Acetamido-3,7-dinitro-9-fluorenone can be compared with other fluorenone derivatives, such as:

  • 2-Acetamido-3,7-dichloro-9-fluorenone
  • 2-Acetamido-3-nitro-9-fluorenone
  • 2-Acetamido-9-fluorenone
  • 2,7-Diacetamido-3,6-dinitro-9-fluorenone
  • 3-Acetamido-9-fluorenone

These compounds share a similar fluorenone core but differ in the nature and position of substituents.

Properties

CAS No.

100964-96-3

Molecular Formula

C15H9N3O6

Molecular Weight

327.25 g/mol

IUPAC Name

N-(3,7-dinitro-9-oxofluoren-2-yl)acetamide

InChI

InChI=1S/C15H9N3O6/c1-7(19)16-13-5-12-10(6-14(13)18(23)24)9-3-2-8(17(21)22)4-11(9)15(12)20/h2-6H,1H3,(H,16,19)

InChI Key

AAGDPOKIFBYAMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=C1)[N+](=O)[O-]

Origin of Product

United States

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